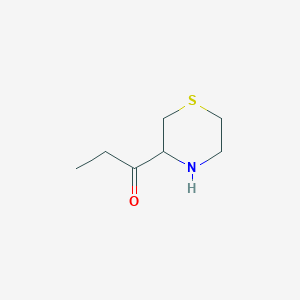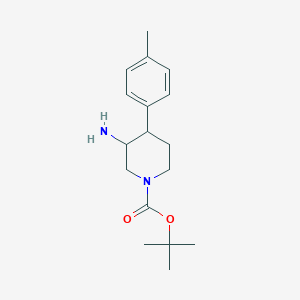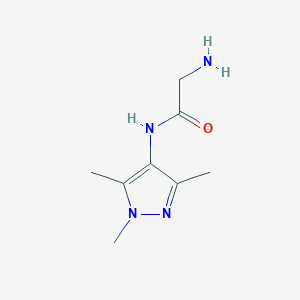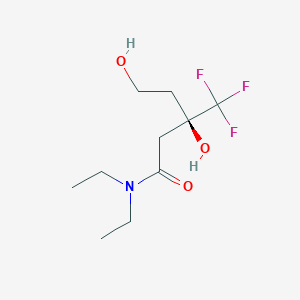
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is an organic compound characterized by its unique structure, which includes a trifluoromethyl group, two hydroxyl groups, and a diethylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of (3R)-3,5-dihydroxy-3-(trifluoromethyl)pentanoic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the trifluoromethyl group.
Major Products
Oxidation: Formation of (3R)-3,5-dioxo-3-(trifluoromethyl)pentanoic acid.
Reduction: Formation of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (3R)-N,N-diethyl-3,5-dihydroxy-3-methylpentanamide
- (3R)-N,N-diethyl-3,5-dihydroxy-3-(difluoromethyl)pentanamide
- (3R)-N,N-diethyl-3,5-dihydroxy-3-(chloromethyl)pentanamide
Uniqueness
Compared to similar compounds, (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and interaction with biological targets. The trifluoromethyl group also increases the compound’s lipophilicity, potentially improving its bioavailability and pharmacokinetic properties.
Properties
Molecular Formula |
C10H18F3NO3 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
ZIMSRHJHTLIYPK-SECBINFHSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C[C@](CCO)(C(F)(F)F)O |
Canonical SMILES |
CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


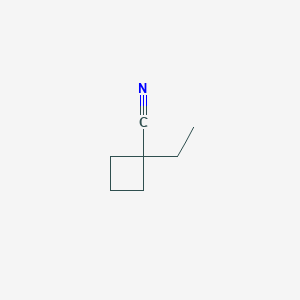
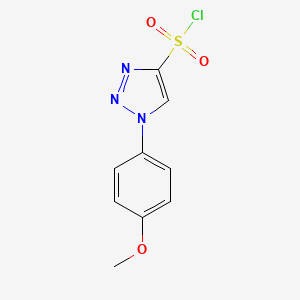
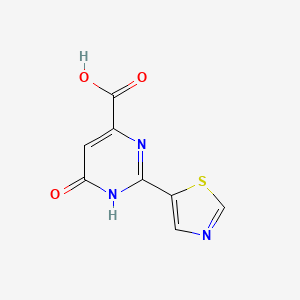
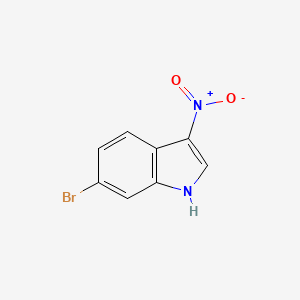
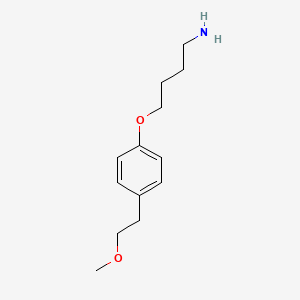
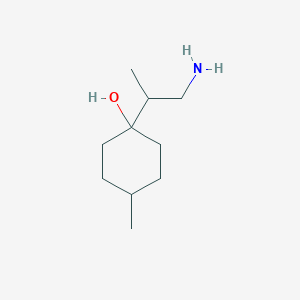
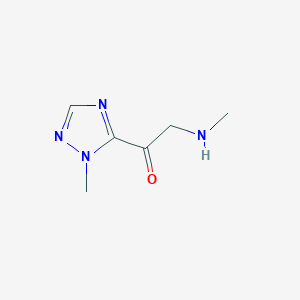
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

amine](/img/structure/B13163189.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
